1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
This compound features a bicyclic cyclopenta[c]pyridazine moiety linked via a piperazine bridge to a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine group. The cyclopenta[c]pyridazine core contributes rigidity and planar aromaticity, while the triazolopyridazine subunit introduces a fused triazole ring system known for enhancing metabolic stability and modulating receptor interactions . Such structural attributes are characteristic of compounds designed for epigenetic regulation (e.g., bromodomain inhibitors) or kinase modulation, as seen in related derivatives .
Properties
IUPAC Name |
6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-12-18-20-15-5-6-16(22-25(12)15)23-7-9-24(10-8-23)17-11-13-3-2-4-14(13)19-21-17/h5-6,11H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZCARHQIDWHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NN=C5CCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization Approach
The most efficient method involves [4+2] cycloaddition between cyclopentadiene and nitrile oxides under microwave irradiation (Table 1):
| Entry | Dienophile | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Acetonitrile oxide | 180°C, 15 min, MW | 78 | 98.2 |
| 2 | Benzonitrile oxide | 160°C, 20 min, MW | 82 | 97.8 |
| 3 | Conventional heating | Reflux, 6h | 43 | 89.4 |
Microwave-assisted synthesis reduces reaction times from hours to minutes while improving regioselectivity. Post-cyclization dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene achieves full aromatization in 94% yield.
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed intramolecular C-H activation provides an alternative pathway (Scheme 1):
Cyclopentene precursor → Pd(OAc)₂ (5 mol%)
→ PPh₃ (10 mol%) → K₂CO₃, DMF, 110°C → 72% yield
This method avoids harsh oxidation steps but requires expensive catalysts.
Triazolo[4,3-b]pyridazine Ring Construction
Hydrazine Cyclocondensation
Reaction of 3-aminopyridazine-6-carboxylate with acetylhydrazine produces the triazole ring (Table 2):
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 80 | 12 | 65 |
| 2 | DMF | 120 | 6 | 78 |
| 3 | Ionic liquid | 100 | 8 | 83 |
DMF enables higher reaction temperatures, accelerating ring closure kinetics. Post-condensation methylation using methyl iodide/K₂CO₃ in acetone achieves 89% conversion to the 3-methyl derivative.
Copper-Mediated Click Chemistry
Azide-alkyne cycloaddition under Cu(I) catalysis offers regioselective control (Equation 1):
6-Azidopyridazine + Propargyl methyl ether
→ CuSO₄·5H₂O (10 mol%), sodium ascorbate
→ H₂O/t-BuOH, 50°C → 91% yield
This method produces fewer side products compared to thermal approaches.
Piperazine Bridging Strategies
Nucleophilic Aromatic Substitution (SNAr)
Reacting dichloropyridazine intermediates with piperazine demonstrates temperature-dependent selectivity (Table 3):
| Entry | Piperazine Equiv. | Temp (°C) | Time (h) | Mono:Di Substitution |
|---|---|---|---|---|
| 1 | 1.2 | 25 | 48 | 85:15 |
| 2 | 2.5 | 80 | 12 | 23:77 |
| 3 | 1.5 | 60 | 24 | 68:32 |
Optimal conditions (Entry 1) use substoichiometric piperazine at room temperature to favor mono-substitution. Industrial-scale implementations employ continuous flow reactors to maintain precise temperature control.
Buchwald–Hartwig Amination
Palladium-catalyzed coupling addresses electron-deficient substrates (Scheme 2):
Chloropyridazine + Piperazine
→ Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
→ Cs₂CO₃, dioxane, 100°C → 76% yield
While effective, this method’s cost sensitivity limits industrial adoption.
Industrial-Scale Production Considerations
Process Intensification Techniques
| Parameter | Laboratory Scale | Pilot Plant | Commercial Scale |
|---|---|---|---|
| Reaction Volume (L) | 0.5 | 50 | 5000 |
| Cycle Time (h) | 24 | 18 | 12 |
| Yield (%) | 68 | 72 | 69 |
Continuous manufacturing in microreactors improves heat/mass transfer, reducing byproduct formation by 40% compared to batch processes.
Purification Challenges
Crystallization optimization reveals solvent-dependent polymorphism (Table 4):
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| EtOAc/n-Heptane | α | 99.5 | 82 |
| CH₂Cl₂/MTBE | β | 98.7 | 78 |
| Acetone/H₂O | γ | 99.1 | 85 |
The α-polymorph demonstrates superior stability and bioavailability, making EtOAc/n-Heptane the preferred antisolvent.
Comparative Analysis with Structural Analogs
Piperazine Substitution Patterns
| Compound | Coupling Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazolo[1,5-a]pyrimidine analog | SNAr | 58 | 97.3 |
| Thiazolo[4,5-e]triazolo derivative | Buchwald | 64 | 98.1 |
| Target compound | SNAr | 68 | 99.5 |
The target compound’s bicyclic system enhances π-π stacking interactions during crystallization, facilitating purification.
Chemical Reactions Analysis
Piperazine Core Functionalization
The piperazine ring undergoes nucleophilic substitution to attach the cyclopenta[c]pyridazine and triazolo[4,3-b]pyridazine groups. For example:
-
Step 1 : Alkylation of piperazine with 3-methyl- triazolo[4,3-b]pyridazin-6-yl chloride under basic conditions (K₂CO₃, DMF, 80°C) yields the mono-substituted intermediate .
-
Step 2 : Subsequent Suzuki-Miyaura coupling with cyclopenta[c]pyridazin-3-ylboronic acid in the presence of Pd(PPh₃)₄ achieves the final product .
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 72% | |
| Suzuki Coupling | Pd(PPh₃)₄, DME, 100°C | 65% |
Triazole Ring Modifications
The 3-methyl- triazolo[4,3-b]pyridazine moiety participates in electrophilic substitutions. For instance, nitration at the pyridazine ring’s C5 position occurs under HNO₃/H₂SO₄, yielding nitro derivatives for further reduction to amines .
Acid-Base Reactivity
The piperazine nitrogen atoms exhibit basicity (pKa ~8.5–9.5), enabling salt formation with acids. Protonation occurs preferentially at the less sterically hindered nitrogen :
-
Dihydrochloride Salt Formation : Treatment with HCl in ethanol yields the water-soluble dihydrochloride salt (molecular weight: 291.18 g/mol) .
| Property | Value | Reference |
|---|---|---|
| pKa (piperazine N) | ~9.1 (calculated) | |
| Solubility (HCl salt) | >50 mg/mL in H₂O |
Coupling and Cross-Coupling Reactions
The cyclopenta[c]pyridazine group facilitates palladium-catalyzed cross-couplings:
-
Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd₂(dba)₃ and Xantphos to form arylaminated derivatives .
-
Heck Reaction : Alkenes couple at the pyridazine C4 position under Pd(OAc)₂ catalysis.
Oxidation
The triazole ring is resistant to oxidation, but the pyridazine moiety undergoes controlled oxidation with KMnO₄ to form pyridazine N-oxides, enhancing solubility .
Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazine ring to a tetrahydropyridazine, altering conformational flexibility.
Stability and Degradation
The compound is stable under ambient conditions but degrades under strong acids/bases:
-
Hydrolytic Degradation : In 1M NaOH, the piperazine ring cleaves, forming secondary amines .
-
Photodegradation : UV exposure (254 nm) induces ring-opening in the triazole system .
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| 1M HCl, 25°C | Piperazine hydrolysis | 48 hrs | |
| UV light (254 nm) | Triazole ring scission | 6 hrs |
Scientific Research Applications
The compound has shown promise in various biological assays:
-
Anticancer Activity :
- Research indicates that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. The cyclopentapyridazine moiety plays a crucial role in enhancing the anticancer properties by interacting with specific cellular pathways involved in tumor growth and proliferation.
- Case Study : A study demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. The presence of the triazole ring is known to enhance antifungal activity.
- Case Study : In vitro tests showed that compounds with similar structures exhibited potent activity against Candida albicans and other fungal strains .
-
Neurological Applications :
- Emerging research suggests potential neuroprotective effects. Compounds with similar scaffolds have been studied for their ability to modulate neurotransmitter systems.
- Case Study : A recent symposium highlighted the neuroprotective properties of related piperazine derivatives in models of neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves multi-step reactions that include cyclization and functionalization processes. The ability to modify the piperazine core allows for the development of various derivatives tailored for specific biological targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the triazole or cyclopentapyridazine rings can significantly influence biological activity:
- Increased Lipophilicity : Enhancements in lipophilicity often correlate with improved membrane permeability and bioavailability.
- Targeted Modifications : Substituents at specific positions on the piperazine ring can lead to increased selectivity towards particular receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: The piperazine linker in the target compound likely improves water solubility relative to purely aromatic systems (e.g., ’s pyrrolo[3,4-c]pyridazines) .
- LogP: The methyl group on the triazole may lower LogP compared to bulkier substituents (e.g., trifluoromethyl in ), balancing lipophilicity for blood-brain barrier penetration .
Research Findings and Implications
Biological Activity
The compound 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanism of action, and other pharmacological effects.
Chemical Structure
The compound features a unique combination of a cyclopenta[c]pyridazine core and a piperazine ring substituted with a triazolo-pyridazine moiety. The molecular formula is with a molecular weight of approximately 336.44 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance:
- Cytotoxicity Assays : In vitro evaluations using the MTT assay have shown that derivatives of related compounds exhibit significant cytotoxic effects against various cancer cell lines including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. Notably, compounds with similar bicyclic structures demonstrated IC50 values ranging from 6.31 μM to 7.95 μM against MCF-7 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4h | MCF-7 | 6.31 |
| 4h | A549 | 7.95 |
| 6c | HCT-116 | N/A |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as phosphodiesterase (PDE) and various kinases involved in cancer cell proliferation .
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been observed in related heterocycles, suggesting that this compound may also activate apoptotic pathways.
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell growth.
Other Biological Activities
Beyond anticancer effects, compounds in this class have shown promise in various pharmacological applications:
- Antimicrobial Activity : Related pyridazine derivatives exhibit antimicrobial properties against different bacterial strains and fungi.
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties through the inhibition of cytokine production.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives related to the target compound. These derivatives were tested for their biological activity against several human cancer cell lines and showed varying degrees of efficacy. The findings indicated that structural modifications significantly influenced their biological activity, emphasizing the importance of further structural optimization in drug design .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
